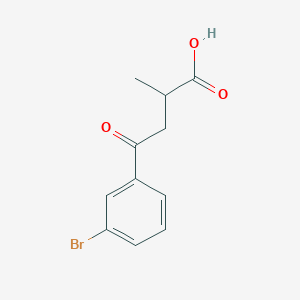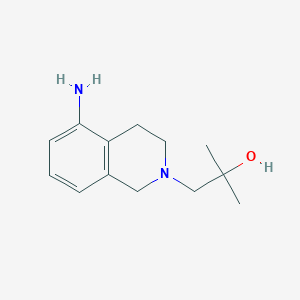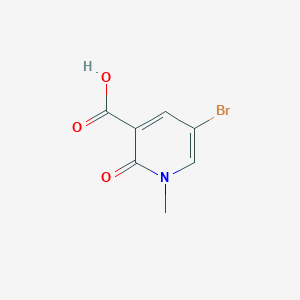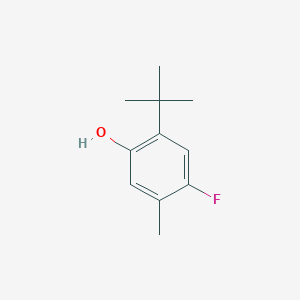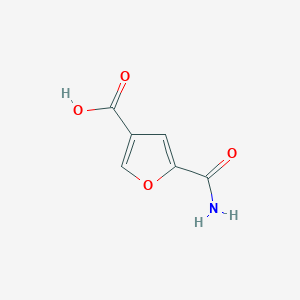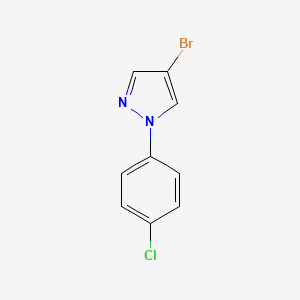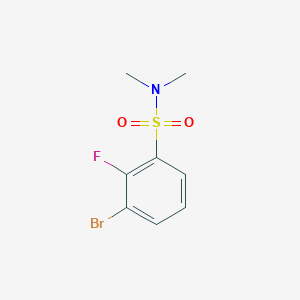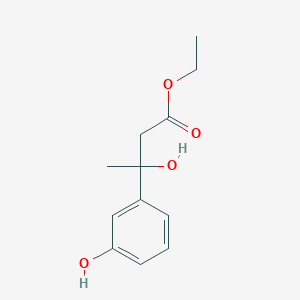
Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Building Blocks
Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate is explored in various synthetic pathways as a valuable building block. In research, it has been utilized in the depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) to derive enantiomerically pure compounds, showcasing its role in obtaining key synthetic intermediates with high yields and purity. Such processes involve heating PHB-containing materials in specific alcohols, using catalysts like sulfuric acid or tetraethoxytitanium, to obtain ethyl, methyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates, highlighting its versatility and importance in synthetic organic chemistry (Seebach & Züger, 1982).
Catalytic Applications
In catalysis, its derivatives have been used to facilitate various chemical transformations. For instance, the synthesis of chiral alcohols using rationally designed Saccharomyces cerevisiae reductase and a NADH cofactor regeneration system demonstrates the potential of derivatives of Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate in enhancing enantioselective reductions, thus contributing to the development of drugs that function as 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (Jung, Park, & Kim, 2012).
Renewable Building Blocks
The compound is also being studied for its application in the elaboration of polybenzoxazine, with research exploring renewable phenolic compounds like phloretic acid to introduce phenolic functionalities to –OH bearing molecules. This approach aims to replace conventional phenolation methods, offering a sustainable alternative for creating materials with specific properties like thermal and thermo-mechanical suitability for various applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Photocatalysis and Organic Synthesis
Further research demonstrates its application in photocatalysis, where photoinduced oxidative annulation reactions involving derivatives of Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate lead to the formation of highly functionalized polyheterocyclic compounds. This showcases its utility in creating complex organic molecules through metal-free and oxidant-free conditions, contributing to the advancement of green chemistry practices (Zhang et al., 2017).
Propiedades
IUPAC Name |
ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-16-11(14)8-12(2,15)9-5-4-6-10(13)7-9/h4-7,13,15H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUYRGYWTBCGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



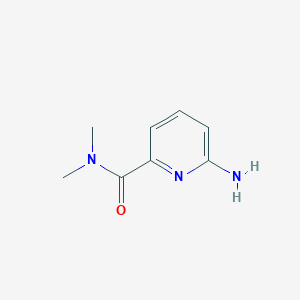
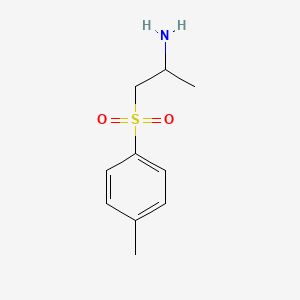
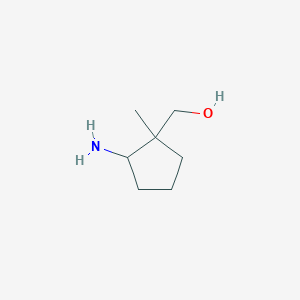
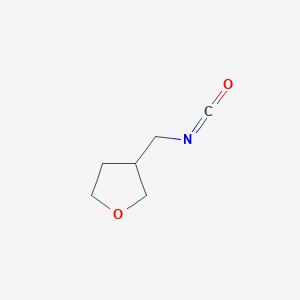
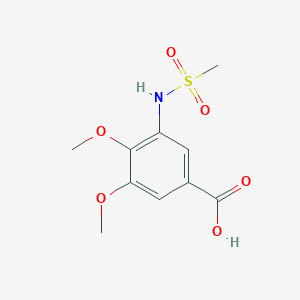
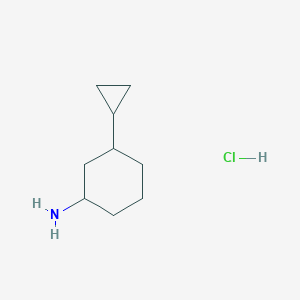
![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)
